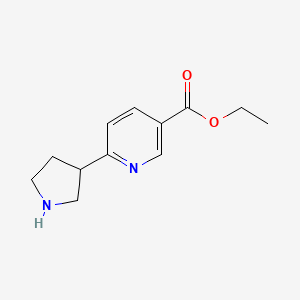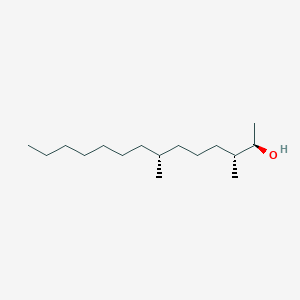![molecular formula C11H10N2O2 B14169646 1,5,6,7-Tetrahydropyrrolo[3,2-f]indole-2-carboxylic acid CAS No. 928007-44-7](/img/structure/B14169646.png)
1,5,6,7-Tetrahydropyrrolo[3,2-f]indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,6,7-Tetrahydropyrrolo[3,2-f]indole-2-carboxylic acid is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
The synthesis of 1,5,6,7-Tetrahydropyrrolo[3,2-f]indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a pyrrole derivative with an aldehyde or ketone can lead to the formation of the desired indole structure . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
1,5,6,7-Tetrahydropyrrolo[3,2-f]indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution can introduce various functional groups into the indole ring .
Scientific Research Applications
1,5,6,7-Tetrahydropyrrolo[3,2-f]indole-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets.
Industry: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,5,6,7-Tetrahydropyrrolo[3,2-f]indole-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to various biological effects . Pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
1,5,6,7-Tetrahydropyrrolo[3,2-f]indole-2-carboxylic acid can be compared to other indole derivatives such as indole-2-carboxylic acid and indole-5-carboxylic acid. While these compounds share a common indole backbone, their unique substituents and structural variations confer different chemical and biological properties . For instance, indole-2-carboxylic acid is known for its role in inhibiting lipid peroxidation, whereas indole-5-carboxylic acid is used in the synthesis of electroactive polymers . The uniqueness of this compound lies in its specific ring structure and the potential for diverse functionalization .
Properties
CAS No. |
928007-44-7 |
|---|---|
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
1,5,6,7-tetrahydropyrrolo[3,2-f]indole-2-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)10-4-7-3-6-1-2-12-8(6)5-9(7)13-10/h3-5,12-13H,1-2H2,(H,14,15) |
InChI Key |
UCGJKPQRHBWLCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=C3C=C(NC3=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


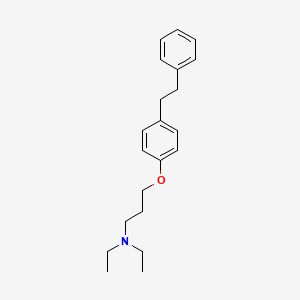




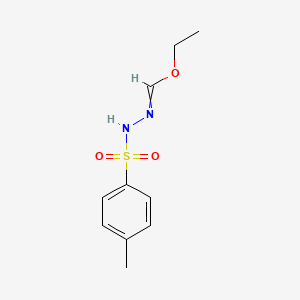
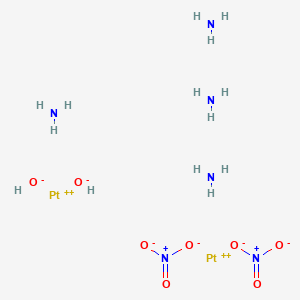
![methyl 2-[(5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetate](/img/structure/B14169620.png)
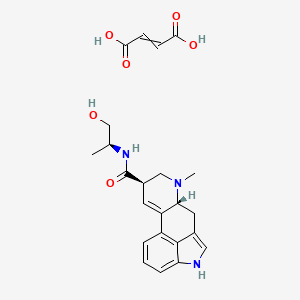
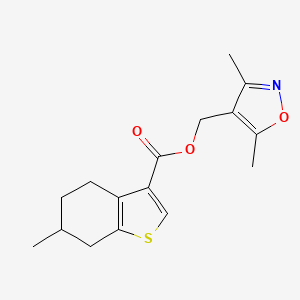
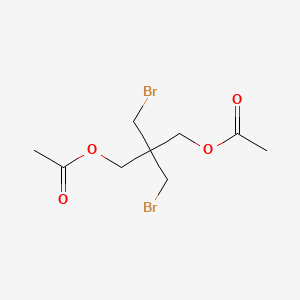
![1-(2-methylphenyl)-N-(oxolan-2-ylmethyl)-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B14169639.png)
